2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid
Overview
Description
This compound is a derivative of phenylalanine, which is an amino acid . It contains a tert-butoxycarbonyl (BOC) group, which is commonly used as a protecting group in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the yield, molecular weight, and Rf value can be determined. Spectroscopic techniques such as 1H-NMR and 13C-NMR can provide information about the chemical structure of the compound .Scientific Research Applications
“2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid” is a complex organic compound that contains several functional groups, including a tert-butoxycarbonyl (Boc) group, an amino group, a benzyl group, a thiazole ring, and a carboxylic acid group . The presence of these functional groups suggests that this compound could potentially be used in a variety of chemical reactions and biological applications.
Peptide Synthesis
The Boc group is commonly used in peptide synthesis to protect the amino group during the reaction. After the peptide bond formation, the Boc group can be removed under acidic conditions to reveal the amino group .
Drug Design
The thiazole ring is a common motif in many pharmaceuticals due to its ability to bind to various biological targets. Therefore, this compound could potentially be used as a building block in the design of new drugs .
Dye Synthesis
The benzyl group and the thiazole ring could potentially undergo electrophilic substitution reactions to form colored compounds. Therefore, this compound could potentially be used in the synthesis of dyes .
Bioconjugation
The carboxylic acid group can react with amines to form amide bonds. This reaction is commonly used in bioconjugation, which is the process of attaching small molecules, polymers, or other biological molecules to biomolecules such as proteins .
Material Science
The carboxylic acid group can also react with alcohols to form esters, which are commonly used in the production of polymers. Therefore, this compound could potentially be used in material science to produce new types of polymers .
Environmental Science
The carboxylic acid group can bind to metal ions, which could potentially be used for the removal of heavy metals from the environment .
properties
IUPAC Name |
2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methyl]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)22-15(21)17-11-6-4-10(5-7-11)8-13-18-12(9-23-13)14(19)20/h4-7,9H,8H2,1-3H3,(H,17,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVXYQYIKYHKHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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